2-Cyano-3-cyclopropoxy-N-methylbenzamide is a chemical compound characterized by its unique molecular structure, which includes a cyano group and a cyclopropoxy group attached to a benzamide framework. This compound falls under the category of organic compounds with potential applications in medicinal chemistry and material science. Its structural features suggest that it may exhibit interesting biological activities, making it a subject of scientific interest.
This compound is classified as an amide due to the presence of the amide functional group (-C(=O)N-). It is also categorized as a cyano compound due to the presence of the cyano group (-C≡N). The cyclopropoxy group contributes to its reactivity and potential applications in various chemical reactions. The compound can be sourced from specialized chemical suppliers or synthesized through various organic chemistry methods.
The synthesis of 2-Cyano-3-cyclopropoxy-N-methylbenzamide typically involves several key steps:
Optimizing reaction conditions, such as temperature and solvent choice, is crucial for maximizing yield and purity during synthesis.
The molecular formula for 2-Cyano-3-cyclopropoxy-N-methylbenzamide is . Its structure can be represented using various notations:
CN(C(=O)c1cccc(c1)C#N)C2CC2
InChI=1S/C12H14N2O/c1-15(13)12(14)10-6-4-8(7-11(10)16)5-9-3/h4-7H,1-3H3
The presence of both the cyano and cyclopropoxy groups significantly influences its chemical properties and reactivity.
2-Cyano-3-cyclopropoxy-N-methylbenzamide can participate in several chemical reactions:
These reactions are essential for exploring its potential applications in drug development and material sciences.
The mechanism of action for 2-Cyano-3-cyclopropoxy-N-methylbenzamide is not extensively documented, but based on its structural characteristics, it may interact with biological targets through:
Further research is necessary to elucidate its precise mechanism of action in biological systems.
The physical properties of 2-Cyano-3-cyclopropoxy-N-methylbenzamide include:
Chemical properties include:
2-Cyano-3-cyclopropoxy-N-methylbenzamide holds potential applications in various fields:
CAS No.: 16234-96-1
CAS No.: 24622-61-5
CAS No.:
CAS No.: 63719-82-4
CAS No.: